molecular formula C13H23N3O4 B15230094 4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid

4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid

Cat. No.: B15230094
M. Wt: 285.34 g/mol
InChI Key: LOJRGPVXUBPSCW-CFCGPWAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid involves its interaction with specific molecular targets. The compound’s guanidino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. These interactions can modulate biological pathways and processes, making the compound valuable in research focused on understanding and manipulating biochemical mechanisms .

Properties

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

(1R,2R)-2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23N3O4/c1-13(2,3)20-11(19)7-4-5-8(10(17)18)9(6-7)16-12(14)15/h7-9H,4-6H2,1-3H3,(H,17,18)(H4,14,15,16)/t7?,8-,9-/m1/s1

InChI Key

LOJRGPVXUBPSCW-CFCGPWAMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1CC[C@H]([C@@H](C1)N=C(N)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C(C1)N=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.